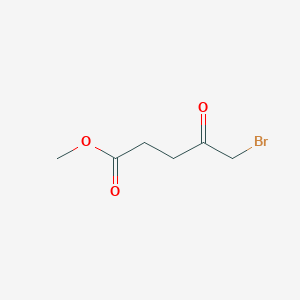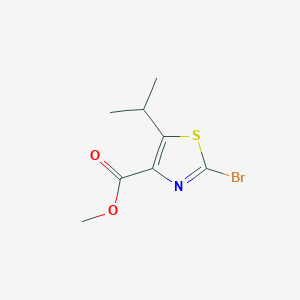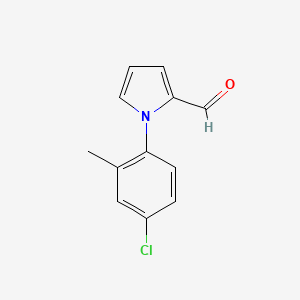
4-Methoxy-N-piperidin-4-yl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-N-piperidin-4-yl-benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine ring attached to the amide nitrogen. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-piperidin-4-yl-benzamide typically involves the following steps:
Formation of 4-Methoxybenzoic Acid: This can be achieved through the methylation of p-hydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Conversion to 4-Methoxybenzoyl Chloride: The 4-methoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation Reaction: The 4-methoxybenzoyl chloride is reacted with piperidine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Methoxy-N-piperidin-4-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-piperidin-4-yl-benzamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or borane can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: 4-Hydroxy-N-piperidin-4-yl-benzamide.
Reduction: 4-Methoxy-N-piperidin-4-yl-benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-Methoxy-N-piperidin-4-yl-benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Methoxy-N-piperidin-4-yl-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular response to low oxygen levels.
Pathways Involved: The compound induces the expression of HIF-1α protein and downstream target genes such as p21, leading to cell cycle arrest and apoptosis in tumor cells.
相似化合物的比较
- N-(1-Benzyl-piperidin-4-yl)-4-methoxy-benzamide : Similar structure but with a benzyl group instead of a piperidinyl group.
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide : Contains a pyrazine ring and is studied for anti-tubercular activity.
Uniqueness: 4-Methoxy-N-piperidin-4-yl-benzamide is unique due to its specific interaction with HIF-1 pathways and its potential as an anti-cancer agent. Its structure allows for various chemical modifications, making it a versatile compound for further research and development.
属性
IUPAC Name |
4-methoxy-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMABIEHAYKHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)



![1-{9-[(4S,2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-aminopurin-2-yl }pyrazole-4-carboxamide](/img/structure/B1365990.png)

![[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine](/img/structure/B1365997.png)


![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)
![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)

![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)

